3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride chemical properties
3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride chemical properties
An In-depth Technical Guide to 3-(2-Aminoethyl)cyclobutan-1-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride is a specialized chemical compound featuring a unique combination of a rigid cyclobutane core and a versatile amino alcohol functional group. This structure is of significant interest in medicinal chemistry and drug discovery. The cyclobutane motif is increasingly utilized as a bioisosteric replacement for other common chemical groups, offering advantages in metabolic stability, conformational rigidity, and the ability to orient key pharmacophore groups in three-dimensional space[1][2]. The 1,2-amino alcohol moiety is a well-established pharmacophore present in numerous biologically active molecules[3]. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride, serving as a critical resource for its application in research and development.
Chemical Identity and Structure
The fundamental identity of this compound is defined by its specific arrangement of atoms and functional groups.
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IUPAC Name: 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride
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CAS Number: 1789007-32-4[4]
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Molecular Formula: C₆H₁₄ClNO[4]
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Molecular Weight: 151.63 g/mol [4]
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SMILES: C1C(CC1O)CCN.Cl[4]
Caption: 2D Structure of 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride.
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, formulation, and application in experimental settings.
| Property | Value | Source/Comment |
| Appearance | White to off-white solid | General appearance for similar compounds. |
| Molecular Formula | C₆H₁₄ClNO | [4] |
| Molecular Weight | 151.63 g/mol | [4] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | Based on the polar hydroxyl and protonated amine groups. |
| pKa (predicted) | Amino group: ~9-10; Hydroxyl group: ~16-18 | The amino group will be protonated at physiological pH.[3] |
| Storage Conditions | Inert atmosphere, 2-8°C | [5] |
Synthesis and Manufacturing
Currently, there are no specific, detailed publications for the synthesis of 3-(2-Aminoethyl)cyclobutan-1-ol. However, a plausible and efficient synthetic route can be designed based on established principles of organic chemistry, particularly the Grignard reaction. This approach requires a protection-deprotection strategy to handle the reactive primary amine.
Proposed Synthetic Pathway
The synthesis can be envisioned in three main stages:
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Protection of the Amine: The primary amine of an ethylamine derivative must be protected to prevent it from reacting with the highly basic Grignard reagent. A suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group, can be used.
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Grignard Reaction: The protected aminoethyl magnesium halide (Grignard reagent) is then reacted with cyclobutanone. This nucleophilic addition to the carbonyl group forms the cyclobutanol ring and the required carbon-carbon bond.
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Deprotection: The protecting group is removed from the amine, typically under acidic conditions, to yield the final product, which can then be isolated as its hydrochloride salt.
Caption: Proposed synthetic workflow for 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-(2-bromoethyl)carbamic acid tert-butyl ester (Boc-protected aminoethyl bromide)
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Dissolve 2-bromoethylamine hydrobromide in a suitable solvent like dichloromethane (DCM).
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Cool the solution to 0°C in an ice bath.
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Add a base, such as triethylamine, to neutralize the hydrobromide salt.
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Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM.
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Allow the reaction to warm to room temperature and stir overnight.
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Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to obtain the protected starting material.
Step 2: Grignard Reaction with Cyclobutanone
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In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.
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Add a solution of the Boc-protected aminoethyl bromide from Step 1 in anhydrous tetrahydrofuran (THF) dropwise to initiate the formation of the Grignard reagent.
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Once the Grignard reagent has formed, cool the reaction mixture to 0°C.
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Slowly add a solution of cyclobutanone in anhydrous THF.
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After the addition is complete, allow the reaction to stir at room temperature for several hours.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Step 3: Deprotection and Isolation
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Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Dissolve the crude product in a suitable solvent (e.g., methanol or dioxane) and add a solution of hydrochloric acid.
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Stir the mixture to facilitate the removal of the Boc group.
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The final product, 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride, can be isolated by precipitation or crystallization.
Spectral Analysis (Predicted)
While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of key features in various analytical spectra.
| Technique | Predicted Spectral Features |
| ¹H NMR | - Broad singlet for the -OH proton. - Multiplets for the cyclobutane ring protons. - Triplets for the -CH₂-CH₂- protons of the ethyl chain. - Broad signal for the -NH₃⁺ protons. |
| ¹³C NMR | - Signal for the carbon bearing the hydroxyl group (~60-75 ppm). - Signals for the other cyclobutane carbons. - Signals for the two carbons of the aminoethyl chain. |
| Mass Spec (ESI+) | - Expected [M+H]⁺ peak for the free base at m/z 130.1. |
| IR Spectroscopy | - Broad absorption band around 3200-3600 cm⁻¹ due to O-H and N-H stretching. - C-H stretching bands around 2850-3000 cm⁻¹. - N-H bending vibrations around 1600 cm⁻¹. - C-O stretching band around 1050-1150 cm⁻¹. |
Reactivity and Stability
The reactivity of 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride is governed by its primary amine and secondary alcohol functional groups.
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Amine Group: The primary amine is nucleophilic and can participate in reactions such as acylation, alkylation, and reductive amination. In its hydrochloride salt form, the amine is protonated (-NH₃⁺), which deactivates its nucleophilicity until it is neutralized with a base.
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Hydroxyl Group: The secondary alcohol can undergo oxidation to a ketone, esterification, or etherification.
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Stability: The compound is expected to be stable under standard storage conditions. It should be stored in a cool, dry place under an inert atmosphere to prevent degradation[5].
Applications in Research and Drug Development
The unique structural characteristics of 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride make it a valuable building block for the synthesis of novel molecules with potential therapeutic applications.
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Rigid Scaffold: The cyclobutane ring provides a conformationally constrained scaffold, which can lead to improved binding affinity and selectivity for biological targets by reducing the entropic penalty of binding[1].
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Bioisostere: Cyclobutane rings are often used as bioisosteres for other groups, such as gem-dimethyl groups or aromatic rings, to fine-tune physicochemical properties like solubility and metabolic stability[1][2].
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Pharmacophore: The 1,2-amino alcohol moiety is a key pharmacophore in many established drugs, including certain beta-blockers and antiviral agents[3]. This functional group can participate in crucial hydrogen bonding interactions with biological targets.
The combination of these features makes this compound an attractive starting point for creating libraries of novel compounds for screening against a wide range of diseases, including those related to the central nervous system, inflammation, and oncology.
Safety and Handling
Based on available safety data sheets for similar compounds, 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride should be handled with care in a laboratory setting.
| Hazard Category | GHS Classification and Precautionary Statements |
| Acute Toxicity | H302: Harmful if swallowed. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |
| Skin Irritation | H315: Causes skin irritation. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of water. |
| Eye Irritation | H319: Causes serious eye irritation. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Environmental | H401: Toxic to aquatic life. P273: Avoid release to the environment. |
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Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and a lab coat.[6][7]
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Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.[8][9]
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First Aid:
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If Inhaled: Move person to fresh air.
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In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water.
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In Case of Eye Contact: Rinse out with plenty of water. Call an ophthalmologist.
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If Swallowed: Immediately make victim drink water (two glasses at most). Consult a physician.
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Conclusion
3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride is a promising chemical entity for advanced applications in organic synthesis and medicinal chemistry. Its distinct combination of a rigid cyclobutane scaffold and a key amino alcohol pharmacophore provides a solid foundation for the development of novel therapeutic agents. This guide has detailed its chemical properties, a plausible synthetic route, and safety considerations to support its use by researchers and drug development professionals. Further investigation into its synthetic optimization and biological applications is warranted.
References
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